![molecular formula C21H17N5OS B2411198 N-[2-(methylthio)phenyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide CAS No. 1396875-21-0](/img/structure/B2411198.png)
N-[2-(methylthio)phenyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-[2-(methylthio)phenyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide, commonly known as MPTC, is a chemical compound with potential applications in scientific research. MPTC belongs to the class of triazole-based compounds and has shown promising results in various research fields due to its unique chemical structure.
Scientific Research Applications
Synthesis and Structural Assessment
The compound has been utilized in the synthesis of various chemical structures. For instance, its derivative, methyl 2-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thioacetate, was used in the creation of a Hg(II) complex. This research highlights the molecular and supramolecular structures of the ligand and the complex, studied through X-ray diffractometry (Castiñeiras, García-Santos, & Saa, 2018).
Experimental and Theoretical Studies
Another significant aspect of this compound includes its reaction with itaconic anhydride, resulting in 1,2,4-triazole-containing alkenoic acid derivatives. The structures of these derivatives were confirmed through various spectroscopic methods and X-ray diffraction analysis, providing insights into antimicrobial activities and theoretical studies of alkene isomerization (Modzelewska-Banachiewicz et al., 2012).
Pyridine Metallations and NK-1 Antagonist Activity
The compound has been used in regioselective pyridine metallation chemistry to produce derivatives exhibiting NK-1 antagonist activity. This demonstrates its potential in the synthesis of pharmacologically active compounds (Jungheim et al., 2006).
Synthesis of Oxazoles
In a related study, the compound contributed to the efficient synthesis of 2-phenyl-4,5-substituted oxazoles, emphasizing its role in the creation of novel chemical structures with potential applications in various fields (Vijay Kumar et al., 2012).
Mechanism of Action
Mode of Action
Based on its structural similarity to other triazole-pyrimidine hybrids, it may exhibit neuroprotective and anti-inflammatory properties . These effects could be mediated through the inhibition of endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
Given its potential neuroprotective and anti-inflammatory properties, it may interact with pathways related to inflammation and neuronal cell death
Result of Action
It has been suggested that it may have neuroprotective and anti-inflammatory effects
properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-1-phenyl-5-pyridin-2-yltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5OS/c1-28-18-13-6-5-11-16(18)23-21(27)19-20(17-12-7-8-14-22-17)26(25-24-19)15-9-3-2-4-10-15/h2-14H,1H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZPTVFLUKPYRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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